molecular formula C12H16N4 B2692086 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole CAS No. 692724-14-4

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2692086
CAS No.: 692724-14-4
M. Wt: 216.288
InChI Key: SSPVIXHPLKDPNO-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a diazepane ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-diazepane with 1H-benzo[d]imidazole under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets within the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-1H-benzo[d]imidazole
  • 2-(Morpholin-1-yl)-1H-benzo[d]imidazole
  • 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole

Uniqueness

2-(1,4-Diazepan-1-yl)-1H-benzo[d]imidazole is unique due to the presence of both a diazepane ring and a benzimidazole ring, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-5-11-10(4-1)14-12(15-11)16-8-3-6-13-7-9-16/h1-2,4-5,13H,3,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPVIXHPLKDPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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